2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide
Description
Properties
IUPAC Name |
2-indol-1-yl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-15-8-9-17(22-26-18-6-4-11-24-23(18)29-22)13-19(15)25-21(28)14-27-12-10-16-5-2-3-7-20(16)27/h2-13H,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNXUZGVFHYALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CN4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing indole and thiazole structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that similar compounds can target specific pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The thiazole ring is known for its antimicrobial activity. Compounds with this structure have been studied for their effectiveness against various bacterial strains. Preliminary studies suggest that 2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide may exhibit similar properties, making it a candidate for further exploration in treating bacterial infections.
Neuroprotective Effects
Indole derivatives are also being investigated for their neuroprotective effects. Research has shown that these compounds can modulate neurotransmitter systems and possess antioxidant properties. The potential of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's warrants further investigation.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various indole derivatives. The study found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways.
Case Study 2: Antimicrobial Activity
In another study focused on thiazole derivatives published in Antibiotics, researchers tested the antimicrobial efficacy of several compounds against resistant strains of bacteria. The results indicated that certain thiazole-containing compounds demonstrated potent activity against Gram-positive bacteria, suggesting a potential role for this compound in developing new antibiotics.
Case Study 3: Neuroprotection
A recent investigation published in Neuroscience Letters explored the neuroprotective effects of indole derivatives in models of oxidative stress. The study highlighted that these compounds could reduce neuronal damage and improve cognitive function in animal models, indicating a promising avenue for therapeutic development.
Comparison with Similar Compounds
Thiazolo-Pyridine-Containing Acetamides
- 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide (CAS 887207-26-3):
- N-{4-[2-([1,3]Thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide (PDB ID 6JG): Molecular Formula: C₂₀H₁₅N₃O₂S Molecular Weight: 361.4 Key Features: Substitutes the indole with a phenoxy group, linked to a thiazolo-pyridine.
Indole-Containing Acetamides
- 2-(1H-Indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide (CAS 1421522-26-0):
- N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]acetamide :
Pharmacological Analogs
- 1-{2-[4-Chloro-1′-(2,2-dimethylpropyl)-7-hydroxy-1,2-dihydrospiro[indole-3,4′-piperidine]-1-yl]phenyl}-3-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}urea: Activity: Potent P2Y₁ receptor antagonist (IC₅₀ < 10 nM) with antiplatelet efficacy.
- 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides :
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Structure-Activity Relationship (SAR) Insights
- Thiazolo-Pyridine Substitution : The thiazolo[5,4-b]pyridine system enhances planar aromaticity, favoring interactions with ATP-binding pockets in kinases .
- Phenyl Substituents : The 2-methyl group on the phenyl ring (target compound) likely improves metabolic stability compared to methoxy or hydroxy groups .
Q & A
Q. Critical Reagents :
- DMF : Ensures solubility of intermediates.
- Sodium hydroxide/potassium carbonate : Maintains pH during cyclization .
- Palladium catalysts : Essential for cross-coupling efficiency.
Methodological Insight : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (gradient elution).
Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Answer :
Key Parameters :
- Temperature : Thiazolo-pyridine cyclization requires 80–100°C for 12–24 hours; higher temperatures risk decomposition .
- Solvent Choice : Use DMF for coupling reactions (polar aprotic) but switch to THF for acid-sensitive steps .
- Catalyst Loading : For Suzuki-Miyaura coupling, 5 mol% Pd(PPh₃)₄ with 2M K₂CO₃ improves cross-coupling efficiency .
Contradiction Resolution : If yields vary between batches, perform kinetic studies (HPLC monitoring) to identify rate-limiting steps .
Methodological Insight : Employ Design of Experiments (DoE) to statistically optimize variables like temperature, solvent ratio, and catalyst loading.
Advanced: How should researchers resolve contradictions in reported binding affinities across different studies?
Answer :
Potential Causes :
- Assay Variability : Differences in protein isoforms (e.g., kinase mutants) or buffer conditions (pH, ionic strength).
- Compound Purity : Impurities >95% (by HPLC) are critical; use preparative HPLC for rigorous purification .
Q. Methodological Steps :
Standardize Assays : Use recombinant proteins from the same source (e.g., HEK293 cells) and validate via Western blot.
Cross-Validate : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding kinetics .
Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) as internal benchmarks.
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
Q. Answer :
- NMR (¹H/¹³C) : Confirm regiochemistry of the thiazolo-pyridine ring (e.g., δ 8.2–8.5 ppm for pyridine protons) .
- HPLC-MS : Assess purity (>95%) and detect trace intermediates (C18 column, acetonitrile/water gradient) .
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .
Methodological Insight : For chiral intermediates, use chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.
Advanced: How can structure-activity relationship (SAR) studies be designed using structural analogs of this compound?
Answer :
Reference Analogs (from ):
| Compound Name | Key Structural Variation | Biological Impact |
|---|---|---|
| N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(naphthalen-1-yl)acetamide | Naphthalene replaces indole | Enhanced lipophilicity; reduced solubility |
| 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide | Methoxy groups | Improved solubility; altered kinase selectivity |
Q. Methodological Steps :
Synthesize Analog Library : Focus on varying the indole substituents (e.g., halogens, methoxy) and acetamide linkers.
Assay in Parallel : Test all analogs against a panel of 10+ kinases (e.g., EGFR, VEGFR2) using ATP-binding assays .
Computational Modeling : Use QSAR (Quantitative SAR) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.
Advanced: What strategies mitigate off-target effects during in vivo studies of this compound?
Q. Answer :
Proteome-Wide Screening : Use affinity pulldown with biotinylated probes followed by LC-MS/MS to identify off-targets .
Dosing Optimization : Conduct PK/PD studies in rodents to establish a therapeutic window (e.g., 10–50 mg/kg, BID dosing) .
Metabolite Identification : Incubate with liver microsomes (human/rat) and profile via UPLC-QTOF to detect reactive metabolites .
Methodological Insight : Cross-validate findings in CRISPR-edited cell lines lacking the primary target to confirm specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
